molecular formula C15H26ClNO2 B14173284 Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester CAS No. 5775-37-1

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester

Cat. No.: B14173284
CAS No.: 5775-37-1
M. Wt: 287.82 g/mol
InChI Key: PPDBEBYYDNLWKK-UHFFFAOYSA-N
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Description

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is a chemical compound with a complex structure that includes a long carbon chain, a chlorine atom, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester typically involves the esterification of undecanoic acid with 2-chloro-1-(cyanomethyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as gene expression, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Undecanoic acid, ethyl ester: Similar in structure but lacks the chlorine and cyanomethyl groups.

    Undecanoic acid, methyl ester: Another ester derivative with a shorter alkyl chain.

    Undecanoic acid, propyl ester: Contains a propyl group instead of the 2-chloro-1-(cyanomethyl)ethyl group.

Uniqueness

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is unique due to the presence of the chlorine and cyanomethyl groups, which impart distinct chemical properties and reactivity. These functional groups make the compound more versatile for various chemical transformations and applications.

Properties

CAS No.

5775-37-1

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

(1-chloro-3-cyanopropan-2-yl) undecanoate

InChI

InChI=1S/C15H26ClNO2/c1-2-3-4-5-6-7-8-9-10-15(18)19-14(13-16)11-12-17/h14H,2-11,13H2,1H3

InChI Key

PPDBEBYYDNLWKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(CC#N)CCl

Origin of Product

United States

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